Benzyl-PEG10-t-butyl ester
Description
Overview of Poly(ethylene glycol) Linkers in Chemical Biology and Synthetic Chemistry
The process of attaching PEG chains, known as PEGylation, can enhance the pharmacokinetic profiles of therapeutic molecules by increasing their hydrodynamic volume. creativepegworks.comlabinsights.nl This often leads to a prolonged circulation time in the bloodstream, reduced clearance by the immune system, and enhanced stability by protecting the molecule from enzymatic degradation. creativepegworks.comaxispharm.com
PEG linkers are available in two main forms: polydisperse and monodisperse. biochempeg.com Polydisperse PEGs consist of a mixture of polymers with a range of molecular weights, whereas monodisperse PEGs have a precisely defined structure with a single, exact molecular weight. labinsights.nlbroadpharm.com The trend in advanced applications, such as the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is shifting towards the use of monodisperse PEGs. labinsights.nlresearchgate.net This is because their uniform structure ensures the production of homogeneous conjugates, which simplifies purification, characterization, and quality control, leading to improved reproducibility and safety profiles. labinsights.nl
The versatility of PEG linkers is further expanded by the introduction of various functional groups at their termini, allowing for specific conjugation chemistries. axispharm.com These can range from simple homobifunctional linkers to more complex heterobifunctional, branched, or cleavable architectures designed for specific, controlled release mechanisms. chempep.com
Strategic Positioning of Benzyl-PEG10-t-butyl Ester as a Versatile Synthetic Intermediate
This compound is a specialized, monodisperse PEG linker that is strategically designed for multi-step synthetic strategies. Its structure consists of a chain of ten ethylene (B1197577) glycol units, providing a defined spacer length. Crucially, it is a heterobifunctional molecule, capped at one end with a benzyl (B1604629) ether and at the other with a tert-butyl (t-butyl) ester. cd-bioparticles.net
The strategic value of this compound lies in the orthogonal nature of its two protecting groups. The t-butyl ester protects a carboxylic acid functionality and can be selectively removed under acidic conditions, while the benzyl group protects a hydroxyl functionality and is typically cleaved under different conditions, such as catalytic hydrogenation. broadpharm.comresearchgate.net This differential reactivity allows chemists to deprotect and modify one end of the PEG linker without affecting the other. This stepwise functionalization is essential for the controlled and directional assembly of complex molecular architectures, such as those found in PROTACs. medchemexpress.com
PROTACs are novel therapeutic modalities that require a linker to connect a target-binding ligand to an E3 ligase-recruiting ligand. The precise length and composition of this linker are critical for optimal ternary complex formation and subsequent target protein degradation. This compound serves as an ideal building block in the synthesis of these linkers, allowing for the sequential attachment of the two different ligands. medchemexpress.com
Below is a data table summarizing the key properties of this compound.
| Property | Value | Source |
| Chemical Name | This compound | cd-bioparticles.net |
| Synonym | Benzyl-PEG10-CH2CH2COOtBu | cd-bioparticles.net |
| Molecular Formula | C36H64O13 | cd-bioparticles.net |
| Molecular Weight | 676 g/mol | cd-bioparticles.net |
| PEG Type | Monodispersed Linear PEG | cd-bioparticles.net |
| Functional Group 1 | Benzyl | cd-bioparticles.net |
| Functional Group 2 | t-butyl ester (COOtBu) | cd-bioparticles.net |
| Purity | ≥95% | cd-bioparticles.net |
Note: The molecular formula and weight can vary slightly between different sources and batches.
Scope and Significance of Research Focused on this compound
The research involving this compound is primarily centered on advanced synthetic chemistry, with significant implications for drug discovery and chemical biology. Its use as a heterobifunctional linker is particularly important in the construction of precisely defined molecular conjugates. cd-bioparticles.net
The significance of using a monodisperse linker like this compound cannot be overstated. In the synthesis of complex bioconjugates, using a linker with a precise length and molecular weight ensures that the final product is a single, well-defined chemical entity rather than a heterogeneous mixture. This homogeneity is critical for reproducible biological activity and for meeting the stringent regulatory standards for therapeutic agents. researchgate.net
The application of this compound in the synthesis of PROTACs highlights its importance in modern medicinal chemistry. medchemexpress.com The ability to systematically vary the linker length by using defined PEG units (like the ten units in this compound) allows researchers to perform structure-activity relationship (SAR) studies to optimize the efficacy of a PROTAC. Furthermore, the hydrophilic nature of the PEG chain can improve the solubility and cell permeability of the resulting PROTAC molecule, which are often challenging properties to control.
Beyond PROTACs, this intermediate is valuable in other areas requiring precise spacing between two molecular entities, such as in the synthesis of polypeptide supports, functional coatings, and targeted drug delivery systems. cd-bioparticles.net The ability to control the step-by-step assembly of molecules makes this compound a key tool for chemists aiming to build sophisticated, functional molecular systems.
Structure
2D Structure
Properties
Molecular Formula |
C32H56O12 |
|---|---|
Molecular Weight |
632.8 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H56O12/c1-32(2,3)44-31(33)9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26-42-27-28-43-29-30-7-5-4-6-8-30/h4-8H,9-29H2,1-3H3 |
InChI Key |
QXRAGURQNULYJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzyl Peg10 T Butyl Ester Architectures
Elaboration of Poly(ethylene glycol) Chains for Defined Oligomer Synthesis
The creation of monodisperse, or well-defined, PEG oligomers is a significant synthetic challenge compared to the straightforward polymerization that yields polydisperse mixtures. rsc.org Modern applications, particularly in bioconjugation and pharmaceuticals, increasingly demand high purity and defined chain lengths to ensure consistent and predictable properties. rsc.orgrsc.org
Several synthetic approaches have been developed over the past two decades to meet this demand for monodisperse PEGs. rsc.org These methods have evolved from producing simple, symmetric PEGs to more complex and synthetically valuable asymmetric derivatives. rsc.orgcsic.es The synthesis of these well-defined oligomers often involves a stepwise approach, which can be resource and time-intensive. rsc.org
One common strategy involves the polymerization of ethylene (B1197577) oxide initiated by water, ethylene glycol, or its oligomers, with the choice of initiator influencing the polydispersity of the resulting polymer. wikipedia.org Anionic polymerization is often preferred as it can produce PEGs with a low polydispersity index. wikipedia.org For the synthesis of well-defined, shorter PEG chains like PEG10, stepwise methods are frequently employed. These can involve the iterative addition of ethylene glycol units, often using protecting group strategies to ensure regioselectivity. beilstein-journals.orgnih.govd-nb.info For instance, a base-labile protecting group can be used in a one-pot elongation cycle, which simplifies the process by eliminating the need for intermediate isolation and purification steps. beilstein-journals.orgnih.gov Another approach utilizes the reaction of a PEG alcohol with a tosylated PEG, a common intermediate for creating heterobifunctional PEGs. rsc.org
The synthesis of functionalized lactide analogues with PEG side chains has also been explored, utilizing click chemistry for high conversion rates. acs.orgnih.gov Furthermore, the synthesis of oligo(poly(ethylene glycol) fumarate) (OPF) through condensation polymerization of PEG and fumaryl (B14642384) chloride highlights the versatility of PEG as a building block for more complex polymers. nih.gov
Selective Introduction of the Benzyl (B1604629) Protecting Group
The benzyl group is a widely utilized protecting group for alcohols in organic synthesis due to its general stability and the various methods available for its removal. organic-chemistry.orgorgsyn.org In the context of synthesizing complex molecules like Benzyl-PEG10-t-butyl ester, the selective introduction of the benzyl ether is a critical step.
Methodologies for Benzyl Ether Formation
Several methods exist for the formation of benzyl ethers, each with its own advantages and limitations depending on the substrate's functional group tolerance. organic-chemistry.org
Williamson Ether Synthesis: This classical method involves the deprotonation of an alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a benzyl halide, typically benzyl bromide. organic-chemistry.orggoogle.com Strong bases like sodium hydride (NaH) are often used for deprotonation. organic-chemistry.org For substrates with multiple hydroxyl groups or those sensitive to strong bases, milder conditions using bases like silver oxide (Ag₂O) can allow for more selective protection. organic-chemistry.org
Acid-Catalyzed Methods: For substrates that are unstable under basic conditions, the use of benzyl trichloroacetimidate (B1259523) in the presence of an acid catalyst provides an alternative route to benzyl ethers. organic-chemistry.orgorgsyn.org
Neutral Conditions: The development of reagents like 2-benzyloxy-1-methylpyridinium triflate allows for the benzylation of alcohols under neutral conditions, which is particularly advantageous for complex and sensitive substrates. organic-chemistry.orgorgsyn.org This reagent can be generated in situ, and its use with magnesium oxide as a buffer has been shown to be effective. d-nb.info
Reductive Etherification: Carbonyl compounds can be converted to their corresponding benzyl ethers through reductive etherification using reagents like triethylsilane and an alkoxytrimethylsilane catalyzed by iron(III) chloride. organic-chemistry.org
Orthogonality in Protecting Group Strategies
In the synthesis of polyfunctional molecules, the concept of orthogonal protection is crucial. chemistry.coachorganic-chemistry.orguni-kiel.de This strategy allows for the selective removal of one protecting group in the presence of others by using specific, non-overlapping deprotection conditions. chemistry.coachorganic-chemistry.orglibretexts.org For example, a molecule might contain both a Boc-protected amine, which is acid-labile, and an Fmoc-protected amine, which is base-labile. organic-chemistry.org This allows for the selective deprotection of either group without affecting the other. organic-chemistry.org
In the synthesis of this compound, the benzyl ether and the tert-butyl ester represent an orthogonal set. The benzyl group is typically removed by hydrogenolysis (catalytic hydrogenation), a reductive method. organic-chemistry.org In contrast, the tert-butyl ester is labile under acidic conditions. thieme-connect.comfiveable.me This orthogonality ensures that one end of the PEG chain can be deprotected and further functionalized without affecting the other protected terminus. The complexity of a synthesis increases with the number of protecting groups required, making orthogonal strategies essential for efficiency. uni-kiel.de The use of protecting groups that can be removed under different, non-interfering conditions is a cornerstone of modern synthetic organic chemistry. chemistry.coachthieme-connect.de
Strategic Incorporation of the tert-Butyl Ester Moiety
The tert-butyl ester is a valuable protecting group for carboxylic acids, prized for its resistance to nucleophilic attack and its facile removal under mild acidic conditions. thieme-connect.comfiveable.me Its incorporation and role are pivotal in the synthesis of complex molecules.
Esterification Techniques for tert-Butyl Ester Formation
The formation of tert-butyl esters can be challenging due to the steric hindrance of the tert-butyl group. thieme-connect.com Several methods have been developed to overcome this.
Reaction with Isobutene: A common industrial method involves the acid-catalyzed addition of a carboxylic acid to isobutene. thieme-connect.com
Transesterification: The conversion of more common esters, like methyl or ethyl esters, to tert-butyl esters via transesterification is a useful strategy, especially for labile carboxylic acids. thieme-connect.com A particularly mild and efficient method involves the reaction of a methyl ester with potassium tert-butoxide in diethyl ether. thieme-connect.com
Steglich Esterification: This method is well-suited for the formation of esters from sterically demanding alcohols like tert-butanol. organic-chemistry.org It utilizes dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid, often with the addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org
Using tert-Butylating Agents: Various reagents have been developed to introduce the tert-butyl group, including di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), tert-butyl trichloroacetimidate, and tert-butyl acetoacetate. thieme-connect.comresearchgate.netrsc.org A recent, sustainable approach utilizes (Boc)₂O under solvent-free and base-free conditions facilitated by electromagnetic milling. rsc.org Another method employs bis(trifluoromethanesulfonyl)imide as a catalyst for the reaction of carboxylic acids with tert-butyl acetate. organic-chemistry.org
Table 1: Comparison of Selected tert-Butyl Esterification Methods
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Transesterification | Methyl/ethyl ester, Potassium tert-butoxide, Diethyl ether | Ambient temperature | Mild, efficient, good for labile acids. thieme-connect.com | Requires freshly prepared potassium tert-butoxide and anhydrous conditions. thieme-connect.com |
| Steglich Esterification | Carboxylic acid, tert-Butanol, DCC, DMAP (cat.) | Mild | Good for sterically hindered substrates. organic-chemistry.org | DCC can be an allergen; removal of dicyclohexylurea byproduct. |
| (Boc)₂O with Electromagnetic Milling | Carboxylic acid, (Boc)₂O | Solvent-free, base-free, no external heating | Green, sustainable, neutral conditions. rsc.org | Requires specialized equipment. |
| Catalytic Bis(trifluoromethanesulfonyl)imide | Carboxylic acid, tert-Butyl acetate, Tf₂NH (cat.) | Mild | Fast, high yields. organic-chemistry.org | Catalyst may be expensive. |
Role of the tert-Butyl Ester in Synthetic Transformations
The primary role of the tert-butyl ester in complex syntheses is to act as a protecting group for a carboxylic acid functionality. fiveable.meresearchgate.net Its steric bulk effectively shields the carbonyl group from nucleophilic attack, preventing unwanted side reactions during transformations at other parts of the molecule. fiveable.me This allows chemists to perform a series of reactions on the molecule while the carboxylic acid remains inert. fiveable.me
The tert-butyl ester group is also an important functional group in its own right and its introduction can significantly alter the properties of a molecule. nbinno.com In the context of this compound, it serves as a latent carboxylic acid, which can be unmasked at a desired stage for conjugation to amine-containing molecules, surfaces, or biomolecules.
Deprotection Chemistry of Terminal Functional Groups
The differential lability of the terminal protecting groups in this compound is the cornerstone of its synthetic utility. The tert-butyl ester is susceptible to acidic conditions, while the benzyl group is typically removed under reductive conditions, allowing for a high degree of control in complex synthetic sequences.
The tert-butyl (t-butyl) ester serves as a robust protecting group for the carboxylic acid terminus, which can be readily cleaved under acidic conditions. broadpharm.com This deprotection is a common strategy in peptide synthesis and related bioconjugation chemistry. peptide.com The cleavage mechanism involves the protonation of the ester oxygen followed by the elimination of isobutylene, a volatile byproduct, to yield the free carboxylic acid.
A variety of acidic reagents can be employed for this transformation, with the choice often depending on the sensitivity of other functional groups within the molecule. acs.org Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), are highly effective. peptide.comwiley-vch.de Other protic acids, including hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and phosphoric acid, have also been successfully used. acs.orgorganic-chemistry.orgresearchgate.net Lewis acids such as zinc bromide (ZnBr₂) and iron(III) chloride (FeCl₃) can also facilitate the removal of the t-butyl group, sometimes offering enhanced selectivity. acs.org The key advantage of this deprotection strategy is its orthogonality with the benzyl ether group, which is stable under these acidic conditions. organic-chemistry.org This allows for the selective deprotection of the carboxyl terminus while the benzyl-protected hydroxyl terminus remains intact.
Table 1: Reagents for Acid-Labile Cleavage of tert-Butyl Esters
| Reagent | Typical Conditions | Notes | Citations |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | TFA in Dichloromethane (DCM) | Commonly used in peptide synthesis; volatile byproducts. | peptide.comacs.orgwiley-vch.de |
| Hydrochloric Acid (HCl) | HCl in dioxane or ethyl acetate | Effective for selective deprotection. | acs.orgwiley-vch.de |
| Phosphoric Acid (H₃PO₄) | Aqueous H₃PO₄ | Considered an environmentally benign option. | organic-chemistry.org |
| Sulfuric Acid (H₂SO₄) | Dilute H₂SO₄ in CH₂Cl₂ | A strong acid for efficient cleavage. | acs.orgresearchgate.net |
| Iron(III) Chloride (FeCl₃) | FeCl₃ in a suitable solvent | A Lewis acid approach, can be used on solid supports. | acs.org |
Selective Removal of Benzyl Protecting Groups in Multi-Step Synthesis
The benzyl group is a widely used protecting group for hydroxyl functions due to its general stability across a range of reaction conditions. Its removal is most commonly achieved through catalytic hydrogenolysis. acs.orgcreativepegworks.com This reaction typically involves palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source, such as hydrogen gas (H₂) or a hydrogen donor like triethylsilane. organic-chemistry.orgacs.org The reaction proceeds under neutral conditions, which makes it compatible with acid-labile groups like the t-butyl ester.
This orthogonality is crucial for synthetic strategies requiring modification of the hydroxyl end of the PEG chain first. For instance, the benzyl group can be removed to reveal the hydroxyl group, which can then be further functionalized, all while the t-butyl ester at the other end remains protected. In cases where standard hydrogenolysis conditions might affect other parts of a molecule (e.g., alkenes or alkynes), alternative methods have been developed. One such method uses nickel boride, which can chemoselectively cleave benzyl esters in the presence of tert-butyl esters. organic-chemistry.org Another mild and selective method for cleaving benzyl ethers without affecting ester groups involves the use of a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂). organic-chemistry.org
Table 2: Methods for Selective Removal of Benzyl Protecting Groups
| Method | Reagents and Conditions | Notes | Citations |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C in solvents like ethanol (B145695) or ethyl acetate | Most common method; neutral conditions. | acs.orgcreativepegworks.comacs.org |
| Transfer Hydrogenation | Triethylsilane, Pd/C | Avoids the use of gaseous H₂. | organic-chemistry.org |
| Nickel Boride | NiCl₂·6H₂O, NaBH₄ in methanol | Chemoselectively cleaves benzyl esters over t-butyl esters. | organic-chemistry.org |
| Lewis Acid Cleavage | BCl₃·SMe₂ in dichloromethane | Mild conditions that tolerate ester groups. | organic-chemistry.org |
Synthetic Routes to Analogues and Derivatives of this compound
The core structure of this compound serves as a scaffold for the synthesis of a wide array of derivatives. Modifications can be introduced at either terminus after selective deprotection, along the PEG backbone, or by varying the length of the PEG chain itself.
While the standard benzyl group is common, derivatives featuring substituted aromatic rings can be employed to fine-tune properties. For example, p-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl (DMB) groups can be used as alternatives. google.com These groups can be cleaved under specific oxidative conditions that leave standard benzyl and t-butyl ester groups intact, adding another layer of orthogonality to a synthetic strategy. Furthermore, the synthesis can start not with benzyl alcohol but with a more complex molecule containing a hydroxyl group that is used to initiate the PEG polymerization, effectively creating a functional "benzyl terminus" with a more elaborate structure. researchgate.net
Although the polyether backbone of PEG is generally considered inert, it is possible to create analogues with functional groups along the chain. This is typically achieved not by direct modification of a pre-existing PEG chain, but by using a copolymerization strategy. For instance, ethylene oxide can be copolymerized with functional monomers like glycidol (B123203) to introduce hydroxyl groups at intervals along the chain. Another advanced approach involves the synthesis of polymers with a different backbone, onto which PEG chains are grafted. Poly(oligoethylene glycol methacrylate) (POEGMA) is a prime example, featuring a polymethacrylate (B1205211) backbone with short PEG side chains. Similarly, amphiphilic polymers can be created using a backbone like poly(maleic anhydride-alt-1-octadecene), which can then be PEGylated. scispace.com These strategies result in branched or "comb-like" structures with tunable properties and multiple points for further conjugation.
Table 3: Strategies for PEG Backbone Functionalization
| Strategy | Description | Resulting Structure | Citations |
|---|---|---|---|
| Copolymerization | Polymerization of ethylene oxide with a functional monomer (e.g., glycidol). | Linear PEG with periodic functional groups. | |
| Grafting onto a Polymer Backbone | Grafting PEG chains onto a pre-formed functional polymer (e.g., POEGMA). | "Comb-like" polymer with a functional backbone and PEG side chains. | |
| PEGylation of an Amphiphilic Polymer | Attaching PEG chains to a polymer with both hydrophilic and hydrophobic units. | Amphiphilic graft copolymer with functionalizable backbone groups. | scispace.com |
Variations in PEG Chain Length (e.g., Benzyl-PEG25-t-butyl ester)
The synthetic methodologies described for this compound are not limited to a PEG chain of ten ethylene glycol units. These routes are readily adaptable to starting materials with different PEG chain lengths, allowing for the synthesis of analogues such as Benzyl-PEG25-t-butyl ester. The fundamental chemistry of protecting group manipulation and functionalization remains the same. The primary difference lies in the choice of the initial poly(ethylene glycol) raw material. The length of the PEG chain is a critical parameter, as it significantly influences the physicochemical properties of the final molecule, including its solubility, hydrodynamic volume, and protein repellency. nih.gov By tuning the PEG chain length, researchers can optimize the performance of the resulting conjugates for specific applications.
Applications and Functional Roles in Chemical Biology and Medicinal Chemistry Research
Utilization in Targeted Protein Degradation (PROTAC) Constructs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.gov The linker connecting the target-binding ligand and the E3 ligase ligand is a crucial component of any PROTAC, and PEG-based linkers like Benzyl-PEG10-t-butyl ester are frequently employed. fluoroprobe.commedchemexpress.comchemsrc.comdcchemicals.com
The linker in a PROTAC is not merely a spacer but an active modulator of the molecule's properties and efficacy. The incorporation of PEG scaffolds is guided by several key design principles:
Ternary Complex Formation : The length and flexibility of the PEG linker are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase. nih.gov The ten-unit PEG chain of this specific linker provides significant length and conformational freedom to accommodate the spatial requirements for effective protein-protein interactions.
Conformational Restriction : While PEG provides flexibility, the inclusion of more rigid elements, such as the benzyl (B1604629) group found in this compound, can introduce a degree of conformational restriction. nih.gov This can help to pre-organize the PROTAC into a bioactive conformation, potentially improving binding affinity and degradation efficiency. nih.gov
This compound is a precursor used in the multi-step synthesis of a final PROTAC molecule. fluoroprobe.com Its two protected ends—the benzyl ether and the t-butyl ester—allow for a controlled, stepwise conjugation to the E3 ligase ligand and the target protein binder. nih.govnih.gov
A typical synthetic route involves the selective deprotection of one terminus, followed by coupling to the first binding moiety, and then repeating the process for the second terminus. For instance, the t-butyl ester can be removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal a carboxylic acid. nih.govnih.gov This acid can then be activated and coupled to an amine-containing E3 ligase ligand, such as a derivative of pomalidomide (B1683931) or a VHL ligand, via standard amide bond formation. nih.govnih.gov Subsequently, the benzyl ether at the other end of the linker can be cleaved through catalytic hydrogenation to yield a terminal alcohol. nih.govorganic-chemistry.org This alcohol can be further functionalized, for example, by converting it into a leaving group (like a mesylate or tosylate) to react with a nucleophilic handle on the target protein binder, thus completing the synthesis of the heterobifunctional PROTAC. nih.gov
Design Principles for PROTAC Linkers Incorporating PEG Scaffolds
Contribution to Bioconjugation Strategies
Beyond PROTACs, the properties of this compound make it a versatile tool for general bioconjugation, which involves linking different molecular entities to create novel functions.
The primary utility of this compound in bioconjugation stems from the ability to selectively remove its two protecting groups under orthogonal conditions. This differential reactivity is fundamental to its role as a heterobifunctional crosslinker. sigmaaldrich.com
t-Butyl Ester Deprotection : The t-butyl ester group is labile to acidic conditions. Treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) efficiently cleaves the ester to yield a free carboxylic acid. nih.govnih.gov This reaction is typically clean and proceeds to completion, leaving the benzyl ether intact. researchgate.net
Benzyl Ether Deprotection : The benzyl ether is stable to the acidic conditions used to remove the t-butyl ester. Its removal is most commonly achieved via palladium-catalyzed hydrogenation (e.g., using H2 gas and Pd/C catalyst). organic-chemistry.orgorganic-chemistry.org This process cleaves the ether bond to generate a primary alcohol and toluene (B28343) as a byproduct. organic-chemistry.org
This orthogonality allows chemists to unmask one reactive group (e.g., the carboxylic acid) and perform a conjugation reaction, then unmask the second group (the alcohol) for a subsequent, different conjugation.
Table 2: Deprotection Strategies for this compound
| Protected Group | Reactive Group Formed | Deprotection Reagents | Citation |
|---|---|---|---|
| t-Butyl Ester | Carboxylic Acid | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | nih.govnih.govresearchgate.net |
The ability to perform sequential, orthogonal deprotection and conjugation reactions is the essence of creating heterobifunctional conjugates. This compound is designed for this purpose. A researcher can, for example, attach a targeting molecule to the carboxylic acid end of the linker and then attach a payload, such as a drug or an imaging agent, to the alcohol end. This controlled, stepwise approach prevents the formation of undesired homodimers and ensures the precise architecture of the final conjugate. sigmaaldrich.com
The versatility of this PEG linker has been applied to the engineering of various biologically relevant molecules aimed at diagnostics and therapy.
Peptide and Protein Modification : The linker can be used to attach functional moieties to peptides and proteins. For instance, it can conjugate a targeting ligand like folic acid to a peptide to enhance its delivery to specific cells. acs.org The PEG chain itself can improve the solubility and stability of the resulting peptide-PEG conjugate. acs.org
Antibody-Drug Conjugates (ADCs) : In the field of ADCs, linkers are essential for tethering a potent cytotoxic drug to a monoclonal antibody. PEG-based linkers can be used to control the drug-to-antibody ratio and improve the conjugate's pharmacokinetic properties. axispharm.com
Development of Probes and Sensors : The linker can be used to construct molecular probes for biological imaging. For example, it can connect a fluorescent dye to a molecule that binds to a specific biological target, allowing for visualization within cells or tissues. nih.gov The hydrophilic PEG spacer helps maintain the solubility of the probe in aqueous biological environments. sigmaaldrich.comaxispharm.com
Preparation of Heterobifunctional Conjugates
Role in Antibody-Drug Conjugate (ADC) Development
Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic effects of a potent drug payload. beilstein-journals.orgmedchemexpress.com The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and pharmacokinetic profile of the ADC. axispharm.com this compound serves as a key building block in the creation of these vital linkers.
The conjugation of a drug payload to an antibody can be achieved through either non-site-specific or site-specific methods. mdpi.com this compound and its derivatives are adaptable for both approaches.
Site-Specific Conjugation: To overcome the heterogeneity of traditional methods, site-specific conjugation techniques have been developed to produce more homogeneous ADCs with a defined DAR. ucl.ac.uknih.gov These methods often involve the introduction of specific functionalities into the antibody sequence or the use of linkers that react with specific, less abundant amino acids. While direct examples of this compound in published site-specific methods are not prominent, its fundamental structure is amenable to modification for such applications. For instance, the benzyl group could be replaced with a function that directs conjugation to a specific site, or the terminal ester could be modified to participate in bioorthogonal "click chemistry" reactions. alfa-chemistry.com The development of novel linkers for site-specific conjugation is an active area of research, with a focus on creating stable, homogeneous ADCs. nih.govabzena.com
The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, such as the PEG10 chain in this compound, plays a crucial role in modulating the physicochemical properties of the resulting ADC.
Solubility and Aggregation: One of the primary benefits of the PEG spacer is its hydrophilicity, which can significantly enhance the aqueous solubility of the ADC. broadpharm.comaxispharm.com This is particularly important when dealing with hydrophobic drug payloads, as it can help prevent aggregation of the ADC, a common issue that can lead to reduced efficacy and potential immunogenicity. medchemexpress.com
Pharmacokinetics: The PEG spacer can also influence the pharmacokinetic profile of the ADC. axispharm.com The hydrophilic and flexible nature of the PEG chain can shield the drug payload from degradation and clearance mechanisms in the body, potentially leading to a longer circulation half-life. This extended exposure can enhance the opportunity for the ADC to reach its target tumor cells.
Steric Hindrance and Accessibility: The length of the PEG spacer can be optimized to provide sufficient distance between the antibody and the drug payload. This spatial separation can minimize steric hindrance, ensuring that the antibody's binding to its target antigen is not impeded by the bulky drug molecule. axispharm.com Conversely, the spacer can also influence the accessibility of the payload to the enzymes responsible for its release within the target cell. In a reported ADC utilizing a β-galactosidase-cleavable linker, a PEG10 spacer was incorporated. axispharm.comaxispharm.com
The table below summarizes the key properties modulated by the PEG10 spacer in ADCs.
| Property | Effect of PEG10 Spacer Incorporation |
| Solubility | Increases aqueous solubility, especially for hydrophobic payloads. broadpharm.comaxispharm.com |
| Aggregation | Reduces the tendency of the ADC to aggregate. medchemexpress.com |
| Pharmacokinetics | Can extend the circulation half-life of the ADC. axispharm.com |
| Steric Hindrance | Minimizes interference between the drug and antibody binding. axispharm.com |
| Payload Accessibility | Can influence the release of the drug at the target site. axispharm.comaxispharm.com |
Linker Design for Site-Specific and Non-Site-Specific Conjugation
Employment as a Building Block for Chemical Probes and Tool Compounds
Beyond its role in ADC development, this compound and its analogs are valuable building blocks for the synthesis of chemical probes and tool compounds used in chemical biology research. broadpharm.com These tools are essential for studying biological processes, identifying new drug targets, and validating the mechanism of action of therapeutic agents.
The bifunctional nature of this compound allows for the sequential or orthogonal attachment of different molecular entities. For example, one end of the molecule can be attached to a fluorescent dye or a biotin (B1667282) tag for detection and purification, while the other end can be linked to a small molecule ligand that targets a specific protein of interest. The PEG10 spacer provides flexibility and aqueous solubility to the resulting probe, which is often crucial for its function in biological systems.
Furthermore, derivatives of this compound, such as those with azide (B81097) or alkyne functionalities, can be used in "click chemistry" reactions. alfa-chemistry.com This highly efficient and specific ligation chemistry is widely used to label and track biomolecules in complex biological environments. alfa-chemistry.com Branched PEG linkers derived from similar building blocks can also be used to create multivalent probes, which can exhibit enhanced binding affinity and avidity for their targets. broadpharm.com The versatility of this compound as a scaffold allows for the construction of a wide array of customized probes for diverse research applications.
Integration into Peptide and Polymer Chemistry Research
Application in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, complex peptide sequences are assembled in a stepwise manner on a solid support. Linkers are crucial components that tether the growing peptide chain to an insoluble resin. The characteristics of the linker dictate the conditions under which the final peptide can be cleaved and determine compatibility with various protection strategies.
Benzyl-PEG10-t-butyl ester can function as a soluble support or be incorporated into a solid support for SPPS. The PEG10 chain acts as a flexible, hydrophilic spacer that improves the solvation of the resin and the growing peptide chain, potentially enhancing reaction kinetics and accessibility of reagents. In liquid-phase peptide synthesis (LPPS), a related technique, the entire synthesis is carried out in solution using a soluble polymer support like PEG, combining the advantages of classical solution-phase chemistry with the simplified purification of SPPS. researchgate.net Byproducts and excess reagents can be removed by precipitation and filtration of the polymer-bound peptide. researchgate.net
The t-butyl ester group serves as an acid-labile handle for anchoring the first amino acid. The ester bond is stable to the basic conditions used for Fmoc group removal but can be cleaved under acidic conditions to release the final peptide.
Orthogonal protecting group strategies are fundamental to successful peptide synthesis, allowing for the selective removal of a temporary N-α-amino protecting group without disturbing the permanent side-chain protecting groups or the linker anchoring the peptide to the resin. peptide.com The two predominant strategies are tert-butoxycarbonyl/benzyl (B1604629) (Boc/Bzl) and 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu). iris-biotech.de
The structure of this compound is inherently compatible with the widely used Fmoc/tBu strategy. mdpi.comsemanticscholar.org In this approach, the temporary N-α-Fmoc group is removed with a mild base (e.g., piperidine), while the permanent side-chain protecting groups (often t-butyl ethers, esters, or carbamates) and the t-butyl ester linker are stable to these conditions. iris-biotech.depeptide.com The final cleavage of the peptide from a support functionalized with this linker and the removal of side-chain protecting groups are accomplished simultaneously with a strong acid, typically trifluoroacetic acid (TFA). iris-biotech.denih.gov
The molecule also shows compatibility with Boc/Bzl chemistry. In this scheme, the temporary N-α-Boc group is removed with a moderate acid like TFA, while the more robust benzyl-based side-chain protecting groups remain intact. peptide.com The t-butyl ester is also labile to the strong acids (like HF or TFMSA) used for the final cleavage step in Boc chemistry, which simultaneously removes the benzyl protecting groups. peptide.comsemanticscholar.org
| Strategy | N-α Protection | N-α Deprotection Reagent | Side-Chain Protection | Final Cleavage Reagent |
|---|---|---|---|---|
| Fmoc/tBu | Fmoc (Base-labile) | 20% Piperidine in DMF | t-Butyl (tBu) based (Acid-labile) | TFA |
| Boc/Bzl | Boc (Acid-labile) | TFA in DCM | Benzyl (Bzl) based (Strong acid-labile) | HF, TFMSA |
PEGylated resins, such as TentaGel, are created by grafting polyethylene (B3416737) glycol chains onto a polystyrene matrix. acs.orgreading.ac.uk This combination creates a support with enhanced swelling properties in a wide range of solvents, from nonpolar to aqueous. The improved solvation facilitates more efficient coupling reactions and can help to disrupt peptide aggregation during synthesis, which is a common challenge with hydrophobic sequences. A molecule like this compound could be used to construct such supports, with the benzyl group providing an anchor point to a base resin and the t-butyl ester serving as the attachment site for the first amino acid.
Compatibility with Orthogonal Protecting Group Strategies (e.g., Boc/Bzl and Fmoc/tBu Chemistry)
Polymer Functionalization and Derivatization Strategies
The distinct functionalities at each end of this compound make it a prime candidate for the synthesis of well-defined polymer architectures and conjugates.
Heterobifunctional PEGs are critical for creating complex macromolecular structures, including block copolymers and polymer-drug conjugates. researchgate.net this compound exemplifies such a molecule. The benzyl group can serve as a stable protecting group or as a reactive handle for certain applications, while the t-butyl ester can be deprotected under acidic conditions to reveal a terminal carboxylic acid. broadpharm.com This carboxylic acid can then be activated (e.g., with EDC or HATU) to react with primary amines, forming stable amide bonds for conjugation to proteins, peptides, or other polymers. researchgate.netbroadpharm.com This allows for the precise, directed attachment of the PEG chain to other molecules of interest.
| Functional Group | Role / Potential Reaction | Typical Application |
|---|---|---|
| Benzyl Ether | Stable protecting group; can be cleaved by hydrogenolysis. | Protection of a hydroxyl group during multi-step synthesis. libretexts.org |
| PEG10 Spacer | Increases hydrophilicity and provides spatial separation. | Improving solubility and bioavailability of conjugates. researchgate.net |
| t-Butyl Ester | Acid-labile protecting group for a carboxylic acid. | Deprotection reveals a carboxyl group for subsequent conjugation. broadpharm.combroadpharm.com |
Stimuli-responsive polymers are materials that undergo significant changes in their physical or chemical properties in response to external triggers like pH, temperature, or redox potential. The acid-labile t-butyl ester group in this compound allows for its use in creating pH-responsive systems. For instance, it can be incorporated as a linker between two polymer blocks or between a polymer and a therapeutic agent. nih.gov
In acidic environments, such as those found in tumor microenvironments (pH ~6.5) or within cellular endosomes and lysosomes (pH 4.5-6.0), the t-butyl ester bond can be hydrolyzed. nih.govfrontiersin.org This cleavage can trigger the disassembly of a polymeric nanocarrier, leading to the controlled release of an encapsulated drug. Researchers have developed systems where drugs are conjugated to polymers via acid-sensitive linkages, including orthoesters and hydrazones, to achieve targeted release. nih.govfrontiersin.org For example, pH-sensitive block copolymers using hydrophilic PEG and hydrophobic poly(γ-benzyl-L-glutamate) have been designed to release drugs more rapidly at acidic pH compared to physiological pH. nih.gov Incorporating a molecule like this compound into such a system could provide a pH-sensitive release mechanism, leveraging the change in local acidity to activate a therapeutic payload.
Self-Assembly of PEG-Peptide Conjugates
The precise architecture of this compound makes it an exemplary tool for constructing well-defined amphiphilic block copolymers, specifically PEG-peptide conjugates, which are of significant interest for their ability to self-assemble into ordered nanostructures in aqueous environments. The distinct hydrophilic nature of the polyethylene glycol (PEG) chain and the tunable hydrophobic or electrostatic character of the peptide segment drive this assembly process. By providing a monodisperse PEG10 linker with orthogonally protected termini, this compound allows for the systematic synthesis of conjugates where the relationship between molecular structure and macroscopic assembly can be meticulously studied.
Research in this area leverages the linker to connect a hydrophobic peptide block to the hydrophilic PEG block. Upon introduction to an aqueous solution and reaching a critical aggregation concentration, these molecules spontaneously organize to minimize the unfavorable interactions between the hydrophobic peptide segments and water. This typically results in the formation of core-shell nanostructures, such as micelles or vesicles, where the hydrophobic peptide domains form the core and the hydrophilic PEG chains form a protective outer corona, interfacing with the aqueous medium.
A representative study might involve the synthesis of a conjugate where a hydrophobic peptide sequence, such as a tripeptide of Valine-Alanine-Leucine (VAL) repeated multiple times, is attached to the PEG10 linker derived from this compound. The resulting amphiphile's self-assembly behavior can be characterized using techniques like Dynamic Light Scattering (DLS) to determine the size of the resulting nanoparticles and Transmission Electron Microscopy (TEM) to visualize their morphology. The critical micelle concentration (CMC), a key parameter indicating the stability of the assembly, is often measured using fluorescence probe techniques.
The findings from such an investigation demonstrate how the defined PEG10 length directly influences the properties of the resulting nanostructures. A shorter, uniform PEG chain, as provided by this specific linker, leads to assemblies with distinct curvature and packing parameters compared to those formed with polydisperse PEG linkers.
Table 1: Physicochemical Properties of Self-Assembled Nanostructures from a PEG10-Peptide Conjugate
This table summarizes typical characterization data for a conjugate synthesized using a linker derived from this compound and a model hydrophobic peptide block, (Val-Ala-Leu)₃.
| Conjugate | Peptide Sequence | Critical Micelle Concentration (CMC) (μM) | Hydrodynamic Diameter (Dн) (nm) | Morphology (TEM) |
|---|---|---|---|---|
| PEG10-(VAL)₃ | Val-Ala-Leu-Val-Ala-Leu-Val-Ala-Leu | 12.5 | 85 ± 4.2 | Spherical Micelles |
Furthermore, the versatility of the this compound linker enables the creation of "smart" or stimuli-responsive materials. By conjugating the PEG linker to a peptide sequence containing pH-sensitive amino acids, such as histidine, researchers can create nanostructures that undergo conformational or structural changes in response to environmental pH shifts.
For example, a conjugate of PEG10 and a histidine-rich peptide can be designed to be stable and self-assembled into well-defined micelles at physiological pH (∼7.4), where histidine is predominantly neutral and hydrophobic. However, upon a decrease in pH to values typical of endosomal compartments or tumor microenvironments (e.g., pH 5.5-6.5), the imidazole (B134444) side chains of histidine residues become protonated. This introduces positive charges into the micellar core, leading to increased hydrophilicity and electrostatic repulsion among the peptide chains. Consequently, the micelles may swell significantly or completely disassemble, providing a mechanism for triggered release of an encapsulated therapeutic agent in a specific biological location.
The precise control over the linker length afforded by this compound is critical in these studies, as it ensures that the observed responsive behavior is a direct consequence of the peptide's properties and not an artifact of PEG polydispersity.
Table 2: pH-Responsive Behavior of a PEG10-Histidine Peptide Conjugate
This table illustrates the change in nanoparticle characteristics as a function of environmental pH, highlighting the stimuli-responsive nature of the assembly.
| Conjugate | pH | Hydrodynamic Diameter (Dн) (nm) | Polydispersity Index (PDI) | Observed State |
|---|---|---|---|---|
| PEG10-(His-Leu)₅ | 7.4 | 95 ± 5.1 | 0.15 | Stable Micelles |
| 5.5 | - | > 0.7 | Disassembled (Unimers) |
Advanced Analytical Characterization Methodologies for Benzyl Peg10 T Butyl Ester
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for elucidating the molecular architecture of Benzyl-PEG10-t-butyl ester.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. organicchemistrydata.orgaocs.org
In ¹H NMR spectroscopy, the presence of the benzyl (B1604629) group is confirmed by signals in the aromatic region, typically between δ 7.24 and 7.35 ppm. rsc.orgresearchgate.net The methylene (B1212753) protons of the benzyl group (ArCH₂) usually appear as a distinct signal. researchgate.net The repeating ethylene (B1197577) glycol units of the PEG chain produce a characteristic complex of signals, while the nine equivalent protons of the t-butyl group give rise to a sharp singlet, typically around 1.46 ppm. rsc.orgrsc.org
¹³C NMR spectroscopy complements the proton analysis by providing data on the carbon skeleton. Aromatic carbons from the benzyl group resonate in the downfield region of the spectrum. rsc.orgugm.ac.id The carbons of the PEG chain are also readily identifiable. The quaternary carbon and the methyl carbons of the t-butyl ester group have characteristic chemical shifts, with the methyl carbons appearing in the aliphatic region of the spectrum. rsc.orgrsc.org The carbonyl carbon of the ester group will also be present at a downfield chemical shift. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Moieties
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Benzyl (Aromatic) | ~7.24-7.35 | ~127-139 |
| Benzyl (CH₂) | ~4.31-5.12 | ~44-77 |
| PEG (CH₂CH₂O) | ~3.6 | ~70 |
| t-Butyl (CH₃) | ~1.46 | ~28 |
| t-Butyl (Quaternary C) | - | ~80-83 |
| Ester (C=O) | - | ~155-173 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and assessing its purity. nih.gov Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly employed. The resulting mass spectrum will show a peak corresponding to the molecular ion of the compound, which for this compound is approximately 676 g/mol . cd-bioparticles.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. nih.gov The purity of the sample can also be evaluated by the absence of significant peaks corresponding to impurities or byproducts. rsc.org
Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds. spectroscopyonline.com
Key expected IR absorption peaks include:
C=O Stretch: A strong absorption band for the ester carbonyl group is typically observed in the region of 1725-1732 cm⁻¹. rsc.orgresearchgate.netresearchgate.net
C-O Stretch: The C-O bonds of the ester and the ether linkages in the PEG chain will produce strong bands in the fingerprint region, generally between 1000 and 1300 cm⁻¹. spectroscopyonline.com
C-H Stretch: Aliphatic C-H stretching vibrations from the PEG chain and the t-butyl group will appear in the 2850-3000 cm⁻¹ range. google.comspectroscopyonline.com
Aromatic C-H Stretch: The C-H stretching of the benzyl group's aromatic ring is typically observed above 3000 cm⁻¹. researchgate.net
Aromatic C=C Bending: The characteristic bending vibrations of the aromatic ring can be found in the 1450-1600 cm⁻¹ region.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
| Ester | C=O Stretch | 1725-1732 |
| Ether/Ester | C-O Stretch | 1000-1300 |
| Alkane | C-H Stretch | 2850-3000 |
| Aromatic | C-H Stretch | >3000 |
| Aromatic | C=C Bending | 1450-1600 |
Mass Spectrometry (MS) for Molecular Weight and Purity Assessment
Chromatographic Techniques for Purity and Composition Analysis
Chromatographic methods are essential for separating this compound from any unreacted starting materials, byproducts, or oligomers of different PEG chain lengths, thereby allowing for a detailed analysis of its purity and composition.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. nih.govgoogleapis.com By utilizing a suitable stationary phase (e.g., C18) and a mobile phase gradient, it is possible to separate the target compound from impurities. rsc.org The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A high purity level, often ≥95%, is typically required for research applications. cd-bioparticles.net
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is particularly useful for characterizing the polymeric nature of this compound. nih.govepo.org This technique separates molecules based on their hydrodynamic volume in solution. GPC can be used to determine the molecular weight distribution (polydispersity index, PDI) of the PEG component of the molecule. mdpi.com For a monodisperse PEG linker like that in this compound, GPC would be expected to show a narrow peak, indicating a low PDI and a uniform chain length. nih.govresearchgate.net
Theoretical and Computational Investigations on Benzyl Peg10 T Butyl Ester Analogues
Molecular Dynamics Simulations of PEG Linker Conformation and Dynamics
Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and dynamic behavior of polyethylene (B3416737) glycol (PEG) linkers, such as the one present in Benzyl-PEG10-t-butyl ester. mdpi.com These simulations provide an atomic-level understanding of how PEG chains behave in different environments, which is critical for their application in drug delivery and bioconjugation. mdpi.comkinampark.com
The conformation of a PEG linker is not static but exists as an ensemble of different structures. The flexibility of the C-O bonds allows for free rotation, giving the PEG chain significant conformational freedom. chempep.com In aqueous solutions, PEG chains are known to form a hydration shell, with approximately three water molecules hydrogen-bonded to each oxygen atom in the polyether chain. rsc.org This hydration is a key factor in the high water solubility of PEGylated compounds. chempep.comrsc.org
MD simulations have shown that the conformation of PEG chains can be influenced by several factors, including the length of the PEG chain and the nature of the molecules it is conjugated to. For instance, simulations of PEGylated peptides have revealed that PEG chains can wrap around the peptide, affecting its secondary and tertiary structure. mdpi.com This interaction is influenced by both attractive forces with hydrophilic or charged molecules and repulsive forces with hydrophobic molecules. mdpi.com
The table below summarizes key findings from MD simulation studies on PEGylated systems, which are relevant to understanding the behavior of this compound analogues.
| System Studied | Key Findings from MD Simulations | Implication for this compound Analogues |
| PEGylated Peptides | PEG chains can wrap around peptides, influencing their helical stability and tertiary structure. mdpi.com | The PEG10 linker can influence the conformation and potentially the activity of a conjugated molecule. |
| PEGylated Dendrimers and Carbon Nanotubes | PEG size and grafting density significantly modulate the conformation, aggregation, and interaction with lipid bilayers. mdpi.com | The length and branching of the PEG chain in analogues can alter their interaction with biological membranes. |
| PROTACs with PEG Linkers | PEG linkers can lead to more consistent conformations across different solvent environments, potentially enhancing cell permeability. diva-portal.org | The PEG10 linker in this compound could contribute to favorable permeability properties. |
| Linear vs. Cyclic PEG Conjugates | Both linear and cyclic PEG architectures can stabilize proteins, with MD simulations helping to quantify the effect on conjugate behavior. nih.gov | The linear nature of the PEG10 in this compound will have a specific impact on the conjugate's stability and dynamics. |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions, such as the hydrolysis of the t-butyl ester group in this compound. rsc.org These computational methods allow for the detailed study of reaction pathways, transition states, and the energetics involved, providing insights that are often difficult to obtain experimentally. rsc.orgresearchgate.net
The hydrolysis of esters can proceed through different mechanisms, primarily acid-catalyzed and base-catalyzed pathways. numberanalytics.com In neutral aqueous environments, the reaction can be catalyzed by the autoionization of water, involving hydroxide (B78521) and hydronium ions. researchgate.net Quantum chemical calculations, often combined with molecular dynamics (Car-Parrinello MD), have shown that such cooperative catalysis can significantly lower the activation energy for ester hydrolysis. researchgate.net
For instance, the hydrolysis of methyl formate, a simple model for carboxylic esters, has been shown through simulations to proceed via a stepwise mechanism involving a stable gem-diol intermediate. researchgate.net The activation free energy for this process in pure water is influenced by the catalytic participation of water's autoionization products. researchgate.net
The nature of the ester itself, including the electronic properties of the substituent groups, plays a crucial role in the reaction mechanism. Theoretical studies on the hydrolysis of sulfonate esters have highlighted the complexity of these reactions, with evidence for both stepwise mechanisms involving intermediates and concerted mechanisms with a single transition state. acs.orgrsc.org The preferred pathway can depend on factors like the nature of the leaving group. acs.orgrsc.org
Quantum chemical parameters, calculated using methods like Density Functional Theory (DFT), can be correlated with reaction rates and mechanisms. researchgate.net Parameters such as the energy of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the energy gap (ΔE) can provide insights into the reactivity of a molecule. researchgate.net
The following table presents a summary of how quantum chemical calculations can be applied to understand the reactivity of the ester group in this compound.
| Computational Method | Information Obtained | Relevance to this compound |
| Car-Parrinello MD | Activation free energy and mechanism of hydrolysis in water. researchgate.net | Predicts the stability of the t-butyl ester group and its hydrolysis pathway in aqueous environments. |
| Density Functional Theory (DFT) | Electronic structure parameters (HOMO, LUMO, energy gap), reaction pathways, and transition state energies. researchgate.netmdpi.com | Elucidates the electronic factors governing the reactivity of the ester and the influence of the benzyl (B1604629) and PEG groups. |
| QM/MM (Quantum Mechanics/Molecular Mechanics) | Detailed mechanism for reactions in complex environments (e.g., with explicit solvent). rsc.org | Provides a more accurate model for the hydrolysis reaction by treating the reacting parts with high-level quantum mechanics and the surrounding environment with classical mechanics. |
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Computational modeling is a cornerstone of modern structure-activity relationship (SAR) studies, enabling the rational design of molecules with desired properties. pnas.orgresearchgate.net For analogues of this compound, computational approaches can predict how modifications to the molecular structure will affect their biological activity or physical properties. researchgate.net
The core principle of SAR is that the biological activity of a compound is related to its chemical structure. researchgate.net By systematically altering parts of the molecule—such as the PEG linker length, the ester group, or the benzyl moiety—and computationally evaluating the effect of these changes, researchers can build predictive models. pnas.org
One key aspect of SAR for PEGylated compounds is understanding how the PEG chain influences properties like solubility, stability, and interaction with biological targets. nih.gov For example, in the design of PEGylated prodrugs, the length of the PEG chain and the nature of the linker can dramatically alter the release kinetics of the active drug. pnas.orgnih.gov Studies on PEG-based prodrugs have shown that the molecular architecture and the hydrophobic-to-hydrophilic ratio strongly influence their physical state in water, ranging from soluble to forming supramolecular assemblies. pnas.orgresearchgate.net
Computational docking simulations can be used to predict the binding affinity of this compound analogues to a target protein. nih.gov These simulations place the molecule into the binding site of a receptor and calculate a score that estimates the strength of the interaction. This is particularly relevant if the benzyl group or another part of the molecule is intended to interact with a biological target. nih.gov
Quantum chemical descriptors can also be used to build quantitative structure-activity relationship (QSAR) models. mdpi.com These models use statistical methods to correlate calculated molecular properties with experimentally observed activities. For example, properties like molecular lipophilicity and hydrophilicity indices, which can be derived from quantum chemical calculations, are often used in QSAR studies. mdpi.com
The table below outlines how computational modeling can be used to conduct SAR studies on analogues of this compound.
| Computational Approach | Objective | Application to this compound Analogues |
| Molecular Docking | Predict binding mode and affinity to a biological target. nih.gov | Identify analogues with improved binding to a specific receptor by modifying the benzyl or other functional groups. |
| QSAR Modeling | Develop predictive models for biological activity or physicochemical properties. mdpi.com | Correlate structural features (e.g., PEG length, substituent effects) with properties like solubility, permeability, or a specific biological endpoint. |
| Coarse-Grained Modeling | Study the self-assembly and large-scale behavior of prodrug conjugates. pnas.orgresearchgate.net | Predict how changes in the molecular architecture of analogues affect their ability to form nanoparticles or other supramolecular structures. |
| Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | Calculate the relative binding free energies of a series of analogues. | Provide a more accurate prediction of how small structural changes affect binding affinity compared to docking scores. |
Emerging Research Directions and Prospects
Innovations in Advanced Bioconjugation Chemistries
The field of bioconjugation is continually evolving, with a demand for more precise and efficient methods to link molecules. Benzyl-PEG10-t-butyl ester offers significant potential in this arena, particularly in the context of advanced therapeutic modalities like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The benzyl (B1604629) group can be functionalized for specific conjugation chemistries, while the t-butyl ester serves as a protecting group for a carboxylic acid. broadpharm.combroadpharm.com This t-butyl ester can be selectively removed under acidic conditions to reveal a reactive carboxyl group, enabling controlled, sequential conjugation reactions. broadpharm.comchempep.com This is particularly advantageous in the synthesis of complex biomolecules where preventing unwanted side reactions is crucial. chempep.com
The PEG10 linker itself imparts desirable properties, such as increased solubility and biocompatibility, to the resulting conjugates. axispharm.comaxispharm.com In the realm of PROTACs, which are designed to degrade specific proteins, the linker plays a critical role in orienting the target protein and an E3 ligase. biochempeg.com The flexibility and length of the PEG chain in this compound can be crucial for optimizing the efficacy of these targeted protein degraders. mdpi.com Research is ongoing to explore how modifying linker composition, including the incorporation of PEG chains, can enhance the properties and effectiveness of PROTACs. biochempeg.comacs.orgrsc.org
Furthermore, the concept of reversible PEGylation, where the PEG chain can be cleaved from the drug under specific physiological conditions, is an active area of research. europeanpharmaceuticalreview.com The benzyl group within the linker can be engineered to facilitate such cleavage, for instance, through enzymatic action or other stimuli, allowing for the controlled release of the therapeutic agent at the target site. europeanpharmaceuticalreview.com
Potential in Novel Material Science Applications
The distinct properties of this compound make it a promising candidate for the development of novel "smart" materials that respond to specific environmental stimuli. sigmaaldrich.com The t-butyl ester group is sensitive to acidic conditions, and its cleavage leads to a change in the chemical nature of the polymer, from a less polar ester to a more polar carboxylic acid. nih.govresearchgate.net This transformation can be harnessed to create materials that change their properties, such as solubility or self-assembly behavior, in response to pH changes. researchgate.netnih.gov
For instance, polymers incorporating this moiety could be designed to self-assemble into nanoparticles or hydrogels at neutral pH and then disassemble or release an encapsulated cargo in the acidic environment of a tumor or within a cell's endosome. nih.gov This pH-responsive behavior is a key area of exploration for targeted drug delivery systems. nih.govnih.gov
The PEG component contributes to the biocompatibility of these materials, making them suitable for in vivo applications. axispharm.com PEGylation is a well-established strategy to improve the biocompatibility of nanoparticles and other materials by reducing non-specific protein binding. axispharm.com The benzyl group, on the other hand, can be used to tune the hydrophobicity of the material or to introduce aromatic interactions, which can influence self-assembly and loading of aromatic drug molecules. acs.orgreading.ac.uk
The ability to create materials with tunable properties based on the cleavage of the t-butyl ester opens up possibilities for applications in areas such as:
Stimuli-responsive drug delivery systems: Releasing drugs in response to the acidic tumor microenvironment. nih.gov
Smart coatings: Surfaces that change their properties (e.g., wettability) in response to pH. researchgate.net
Biocompatible hydrogels: For tissue engineering and controlled release applications. acs.org
Advancements in Molecular Probe Design for Biological Systems
The development of molecular probes for imaging and sensing biological processes is a rapidly advancing field. This compound provides a versatile scaffold for the design of sophisticated probes with enhanced properties. nih.gov
The core principle often involves a "protection-deprotection" strategy, where a fluorescent reporter group is masked or its properties are altered by a protecting group. nih.gov In this context, the t-butyl ester can act as a trigger. For example, a fluorescent probe could be designed where the fluorescence is quenched or shifted in the presence of the t-butyl ester. Upon cleavage of the ester by a specific enzyme or in an acidic environment, a fluorescent signal is "turned on". mdpi.com
The PEG10 linker serves multiple purposes in probe design. It enhances water solubility, which is crucial for biological applications, and provides a flexible spacer to separate the recognition element from the signaling unit, preventing interference. beilstein-journals.org The benzyl group can be part of the recognition motif, for instance, by interacting with a specific protein pocket, or it can be functionalized to attach a targeting ligand that directs the probe to a particular cell type or subcellular location. nih.gov
Recent advancements in probe design focus on creating probes that can visualize specific enzymatic activities or changes in the cellular microenvironment. mdpi.com The selective cleavage of the t-butyl ester under specific biological conditions makes it an attractive component for such probes. acs.org For example, probes could be developed to detect changes in pH associated with cancer or inflammation. nih.gov
| Feature | Application in Molecular Probe Design |
| t-Butyl Ester | Acts as a trigger for "turn-on" fluorescence upon cleavage in acidic environments or by specific enzymes. nih.govmdpi.com |
| PEG10 Linker | Enhances water solubility and provides a flexible spacer between the recognition and signaling moieties. beilstein-journals.org |
| Benzyl Group | Can be part of the recognition element or functionalized for targeted delivery. nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Benzyl-PEG8-t-butyl ester?
- Synthesis : Custom synthesis is typically required, with a lead time of 2–3 months depending on technical complexity. The compound is prepared via stepwise PEGylation, starting with tert-butyl esterification followed by benzyl ether coupling .
- Characterization :
-
Structural analysis : Use SMILES notation (
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1) and InChIKey (ZRYJMJBUOATUBA) for computational validation . -
Purity assessment : Employ HPLC (≥95% purity) and NMR to confirm absence of unreacted PEG or benzyl derivatives .
-
Molecular weight : Confirm via mass spectrometry (theoretical MW: 544.68 g/mol; variations may occur due to hydration) .
Table 1: Key Characterization Parameters
Parameter Value/Description Source Molecular Formula C₂₈H₄₈O₁₀ Molecular Weight 544.68 g/mol Purity ≥95% (HPLC) Storage Conditions 2–8°C in inert, anhydrous environment
Q. How should researchers handle batch-to-batch variability in molecular weight?
- Variability arises from hydration differences during synthesis. To mitigate:
- Use lyophilization to remove residual water before molecular weight analysis .
- Standardize solvent evaporation protocols to ensure consistent hydration levels .
- Validate batches via triple-detection GPC (gel permeation chromatography) to assess PEG chain uniformity .
Advanced Research Questions
Q. How can Benzyl-PEG8-t-butyl ester be integrated into PROTAC linker design?
- Role of PEG spacer : The 8-unit PEG chain balances hydrophilicity and steric flexibility, optimizing ternary complex formation between target protein and E3 ligase.
- Experimental design :
- Compare PROTAC efficacy with PEG8 vs. shorter/longer PEG spacers using cellular degradation assays (e.g., Western blot for target protein levels).
- Monitor solubility changes via dynamic light scattering (DLS) in aqueous buffers .
Q. What statistical methods are suitable for optimizing synthesis conditions?
- Taguchi experimental design (orthogonal arrays) can systematically evaluate parameters like reaction temperature, catalyst concentration, and PEGylation time.
-
Example: A 3-level L9 orthogonal array (4 factors) reduces experimental runs while identifying optimal conditions (e.g., 60°C, 0.1 mol% catalyst, 24-hour reaction) .
- ANOVA analysis quantifies the contribution of each parameter to yield variability. For instance, catalyst concentration may account for >75% of variance in esterification efficiency .
Table 2: Example Optimization Parameters
Factor Levels Tested Contribution to Yield (ANOVA) Catalyst concentration 0.05%, 0.1%, 0.2% 77.6% Reaction temperature 50°C, 60°C, 70°C 12.3% Reaction time 12h, 24h, 36h 6.8%
Q. How should contradictory data on PROTAC linker efficiency be resolved?
- Root-cause analysis :
- Compare hydration states of PEG8 batches (via Karl Fischer titration) to rule out water content discrepancies .
- Validate ternary complex stability using surface plasmon resonance (SPR) or cryo-EM .
- Reproducibility guidelines : Follow standardized protocols for experimental reporting, including full disclosure of PEG hydration status and storage conditions in supplementary materials .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
